

Synthesis of BINAPO from BINAP: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Binapo*

Cat. No.: B3430834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

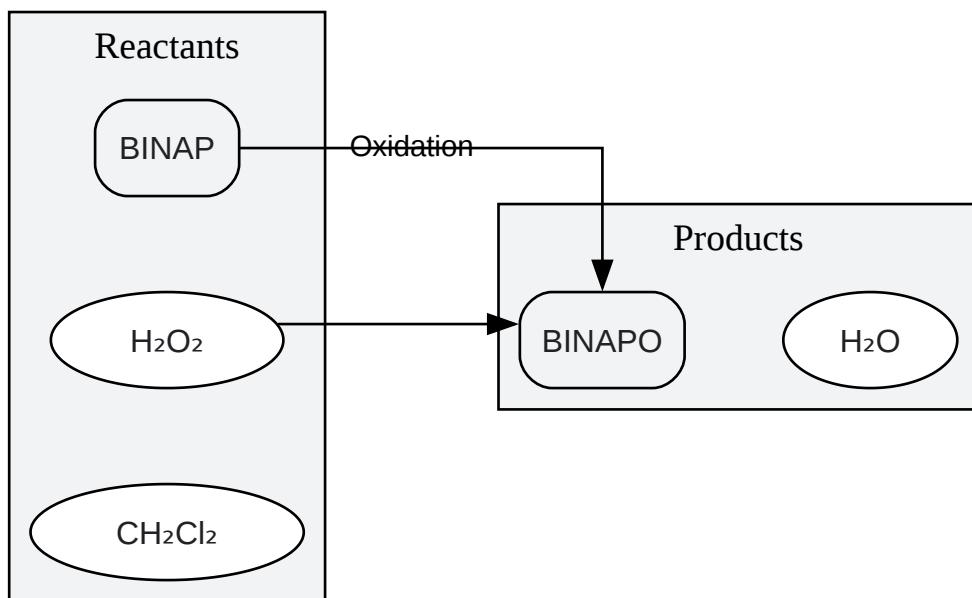
This technical guide provides an in-depth overview of the synthetic routes for the preparation of **BINAPO** (BINAP monoxide) and its dioxide from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This document details common experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways through diagrams.

Introduction

BINAPO, the oxidized form of the widely used chiral ligand BINAP, has garnered significant interest in asymmetric catalysis. The presence of the phosphine oxide moiety introduces a hard oxygen donor alongside the soft phosphorus center, leading to unique coordination properties and catalytic activities. This hemilabile character can be advantageous in various transformations, including asymmetric allylation of aldehydes. This guide focuses on the primary methods for the synthesis of **BINAPO** from BINAP.

Synthetic Methodologies

The synthesis of **BINAPO** from BINAP is primarily achieved through direct oxidation. The two main approaches detailed in the literature are oxidation using hydrogen peroxide and a rhodium-catalyzed oxidation using molecular oxygen.


Oxidation with Hydrogen Peroxide

A straightforward and common method for the synthesis of **BINAPO** involves the direct oxidation of BINAP using hydrogen peroxide. This method is often preferred for its simplicity and efficiency in producing the mono-oxidized product.

Experimental Protocol: Synthesis of (R)-**BINAPO**^[1]^[2]

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve commercially available (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).^[1]
- **Addition of Oxidant:** Add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise to the stirred solution.^[1]
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting BINAP has been consumed. This typically takes around 4 hours after the complete addition of the hydrogen peroxide.^[1]
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).^[1]
- **Solvent Removal:** Remove the solvent under reduced pressure to yield the crude product.
- **Purification (if necessary):** The crude product can be further purified by recrystallization to obtain pure (R)-**BINAPO**.

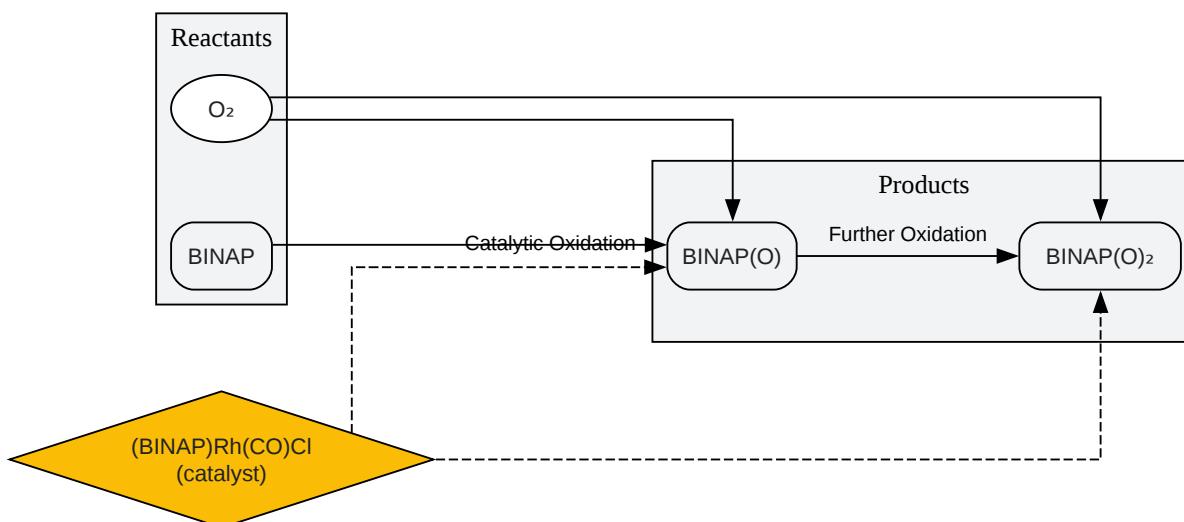
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Oxidation of BINAP to **BINAPO** using hydrogen peroxide.

Rhodium-Catalyzed Oxidation with Dioxygen

A more complex, catalytic approach involves the use of a rhodium(I) complex to facilitate the oxidation of BINAP with molecular oxygen (O_2). This method can lead to a mixture of BINAP monoxide ($BINAP(O)$) and BINAP dioxide ($BINAP(O)_2$).


The reaction proceeds via a rhodium complex, $(BINAP)Rh(CO)Cl$, which reacts with oxygen. In the presence of excess BINAP, this complex acts as a catalyst for the oxygenation of BINAP.^[3] ^[4]

Experimental Protocol: Catalytic Oxidation of BINAP^[3]^[4]

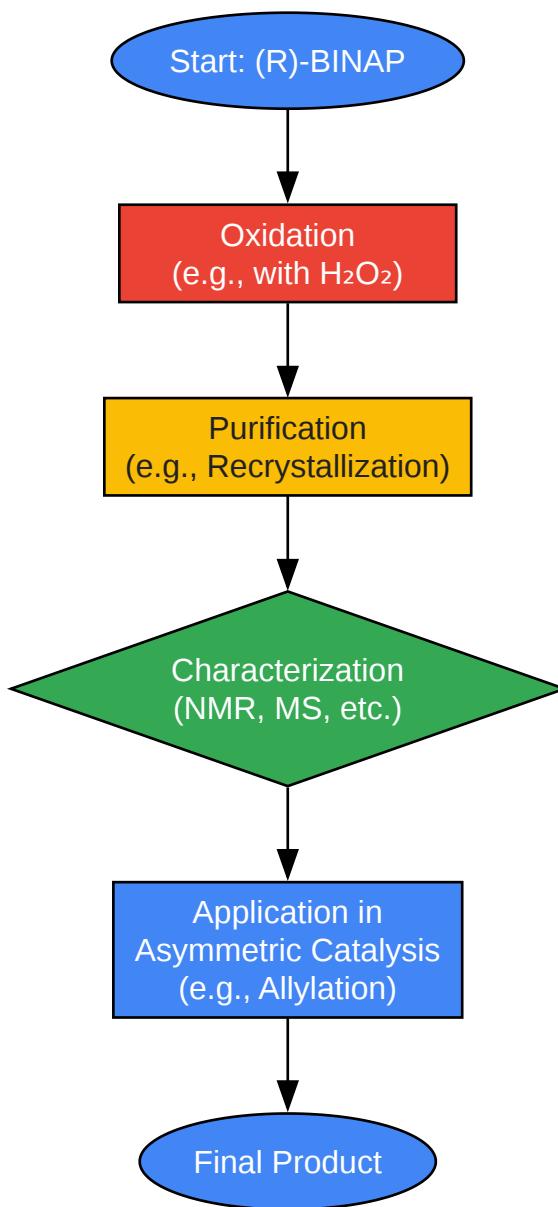
- Catalyst Preparation: The catalyst, $(BINAP)Rh(CO)Cl$, is synthesized from $[Rh(COD)Cl]_2$ and BINAP under a carbon monoxide atmosphere.^[3]^[4]
- Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk tube), a mixture of the rhodium catalyst and a greater than 10-fold excess of BINAP is dissolved in a solvent such as chloroform or toluene.^[4]

- Gas Mixture: A controlled mixture of carbon monoxide and oxygen (CO/O₂) is bubbled through the reaction mixture.[4]
- Reaction Monitoring: The reaction progress is monitored over a predetermined time.
- Product Isolation: After the reaction, the solvent is evaporated to yield a mixture of BINAP(O) and BINAP(O)₂.[4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Rhodium-catalyzed oxidation of BINAP to BINAP(O) and BINAP(O)₂.


Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **BINAPO** from BINAP.

Synthesis Method	Oxidizing Agent	Catalyst	Solvent	Yield	Product(s)	Reference(s)
Direct Oxidation	Hydrogen Peroxide (30% aq.)	None	Dichloromethane	Not explicitly stated, but implied to be high.	(R)-BINAPO	[1][2]
Catalytic Oxidation	Dioxygen (O_2)	(BINAP)Rh (CO)Cl	Chloroform or Toluene	Quantitative conversion to a mixture.	BINAP(O) and BINAP(O) ₂	[3][4]

Logical Workflow for Synthesis and Application

The synthesis of **BINAPO** is often a precursor step for its use in asymmetric catalysis. The following diagram illustrates the general workflow from BINAP to the application of **BINAPO** in a catalytic reaction.

[Click to download full resolution via product page](#)

Caption: General experimental workflow from BINAP to catalytic application of **BINAPO**.

Conclusion

The synthesis of **BINAPO** from BINAP can be readily achieved through direct oxidation with hydrogen peroxide, providing a straightforward route to the mono-oxidized product. For more controlled or varied oxidation states, rhodium-catalyzed oxidation with dioxygen offers an alternative, yielding a mixture of mono- and di-oxidized products. The choice of method will depend on the desired product and the experimental capabilities of the laboratory. The resulting

BINAPO is a valuable ligand for asymmetric catalysis, with applications in the synthesis of chiral molecules relevant to drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Synthesis of BINAPO from BINAP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3430834#synthesis-of-binapo-from-binap\]](https://www.benchchem.com/product/b3430834#synthesis-of-binapo-from-binap)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com